Trinitroacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

630-72-8 |

|---|---|

Molecular Formula |

C2N4O6 |

Molecular Weight |

176.05 g/mol |

IUPAC Name |

2,2,2-trinitroacetonitrile |

InChI |

InChI=1S/C2N4O6/c3-1-2(4(7)8,5(9)10)6(11)12 |

InChI Key |

CPHSXUIZSJHWLU-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Trinitroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Trinitroacetonitrile is a highly energetic and potentially explosive compound. The information provided herein is for research and informational purposes only and should not be used as a substitute for a thorough risk assessment and adherence to all applicable safety protocols. Handling of this substance should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Executive Summary

This compound, with the chemical formula C₂(NO₂)₃CN, is a highly reactive and energetic organic compound. Its structure, featuring a nitrile group and three nitro groups attached to a single carbon atom, makes it a subject of interest in the field of energetic materials. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed synthesis methodologies, and a thorough assessment of its potential hazards and handling procedures. Due to the limited availability of specific experimental data for this compound, information from closely related compounds is included to provide a broader context for its properties and safe handling.

Chemical and Physical Properties

This compound is a compound for which extensive physical and chemical property data is not widely available in public literature, likely due to its instability. However, based on available data and the properties of analogous compounds, a profile can be constructed.

Tabulated Physical and Chemical Data

| Property | Value | Source/Notes |

| Molecular Formula | C₂N₄O₆ | --INVALID-LINK-- |

| Molecular Weight | 176.04 g/mol | --INVALID-LINK-- |

| CAS Number | 630-72-8 | --INVALID-LINK-- |

| Boiling Point | 152.6 °C at 760 mmHg | Estimated |

| Density | 1.886 g/cm³ | Estimated |

| Flash Point | 46.1 °C | Estimated |

| Enthalpy of Formation (solid, ΔfH°) | 174 ± 1 kJ/mol | NIST Chemistry WebBook |

| Enthalpy of Combustion (solid, ΔcH°) | -961 ± 1 kJ/mol | NIST Chemistry WebBook |

| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred from synthesis descriptions |

Synthesis and Experimental Protocols

Two primary methods for the synthesis of this compound have been reported in the literature. Due to the hazardous nature of the product, these syntheses should only be attempted by experienced chemists with appropriate containment and safety measures.

Synthesis from Methazonic Acid (Steinkopf and Bohrmann, 1908)

This is the earliest reported synthesis of nitroacetonitrile, which is a related precursor. The synthesis of the trinitro derivative would require subsequent nitration. The original protocol for the dinitro compound involves the dehydration of methazonic acid.

Experimental Protocol:

-

Reaction: Dehydration of methazonic acid (nitroacetaldehyde oxime) using thionyl chloride in diethyl ether.

-

Procedure: Thionyl chloride is added to a gently refluxing solution of methazonic acid in diethyl ether. The mixture is heated until the evolution of hydrogen chloride and sulfur dioxide ceases. The reaction mixture is then filtered and concentrated under reduced pressure.

-

Purification: The resulting crude oil can be purified by silica gel column chromatography using benzene as the eluent.

Synthesis from Nitrocyanoacetone (Kislyi et al., 1994)

This method describes the synthesis of nitroacetonitrile via the deacylation of nitrocyanoacetone. Again, further nitration would be necessary to obtain the trinitro derivative.

Experimental Protocol:

-

Step 1: Synthesis of Nitrocyanoacetone: Cyanoacetone is nitrated using a mixture of sulfuric acid and nitric acid in chloroform. The chloroform layer is separated and evaporated to yield nitrocyanoacetone.

-

Step 2: Deacylation to Nitroacetonitrile: The nitrocyanoacetone is dissolved in ethanol or methanol and acidified with 10% sulfuric acid. The solution is then neutralized with sodium bicarbonate and poured into water. The nitroacetonitrile is extracted with an organic solvent, which is subsequently evaporated.

Experimental Workflow Diagram

Hazardous Properties and Safety

Given the presence of three nitro groups and a nitrile functionality, this compound is expected to be a highly energetic and toxic compound.[1]

Explosive Properties

General Hazards of Polynitro Compounds:

-

Shock and Friction Sensitivity: Many polynitro compounds are sensitive to impact and friction, which can lead to detonation.[1]

-

Thermal Sensitivity: They can decompose exothermically upon heating, potentially leading to a runaway reaction and explosion.

-

Detonation: Capable of high-order detonation, producing a powerful shockwave and high-velocity fragments.

Toxicity

Specific toxicological data for this compound is not available. However, based on its structure, it is predicted to be highly toxic. The nitrile group can be metabolized to cyanide, and nitroalkanes are known to have various toxic effects.[4]

Potential Toxicological Effects (Inferred from Analogues):

-

Cyanide Poisoning: The nitrile group may be metabolized to cyanide, leading to symptoms such as headache, dizziness, rapid heart rate, shortness of breath, and convulsions.

-

Methemoglobinemia: Aromatic nitro compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[5] While this compound is aliphatic, the high degree of nitration warrants caution.

-

Irritation: Expected to be a severe irritant to the skin, eyes, and respiratory tract.

Handling and Safety Protocols

Strict safety protocols must be followed when handling this compound.

-

Engineering Controls: All work should be conducted in a certified chemical fume hood with a blast shield. The use of a glovebox for handling the dry material is recommended.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton) are essential. Double gloving is recommended.

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Body Protection: A flame-resistant lab coat and, for larger quantities, a blast-resistant apron should be worn.

-

-

Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. Store in a secondary container and in a designated explosives magazine if available. Avoid contact with incompatible materials such as strong acids, bases, and reducing agents.

-

Disposal: All waste containing this compound must be treated as highly hazardous and disposed of according to institutional and regulatory guidelines for explosive and toxic waste.

Decomposition

The thermal decomposition of polynitroalkanes is a complex process that can proceed through several pathways. The initial step is often the homolytic cleavage of a C-NO₂ bond.

Proposed Decomposition Pathway

The initial cleavage of a carbon-nitro bond is a common decomposition pathway for many nitroalkanes and nitroaromatics.[2] The resulting radicals are highly reactive and will undergo a cascade of further reactions to produce stable gaseous products such as nitrogen (N₂), carbon monoxide (CO), carbon dioxide (CO₂), and various nitrogen oxides (NOx). The rapid formation of these gases in an exothermic process is what leads to an explosion.

Relevance to Drug Development

Currently, there is no direct evidence to suggest that this compound has applications in drug development. Its extreme instability and toxicity make it an unlikely candidate for a therapeutic agent. However, the chemistry of polynitro compounds is of interest in the synthesis of various heterocyclic compounds, some of which may have biological activity. The reactivity of the nitrile and nitro groups could potentially be harnessed in the synthesis of complex molecular scaffolds, although the use of such a hazardous starting material would require careful consideration and the development of safer, in-situ generation methods.

Conclusion

This compound is a highly energetic and hazardous compound with limited available data on its specific properties. Its synthesis and handling require specialized knowledge and stringent safety precautions. While its primary interest lies in the field of energetic materials, the underlying chemistry of highly functionalized small molecules remains a topic of academic interest. Further research, conducted under appropriate safety protocols, would be necessary to fully characterize this compound and explore any potential applications beyond its energetic properties. Researchers and drug development professionals should be aware of the extreme hazards associated with this and similar compounds and prioritize safety above all else in any experimental considerations.

References

Trinitroacetonitrile chemical structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinitroacetonitrile, with the chemical formula C₂(NO₂)₃CN, is a highly nitrated organic compound. Its structure is characterized by a central carbon atom bonded to a cyano group and three nitro groups. The presence of multiple nitro groups, which are strong electron-withdrawing groups, makes it a molecule of significant interest in the field of energetic materials and as a precursor for the synthesis of other complex nitrogen-containing compounds. This technical guide provides a summary of the available chemical and physical data for this compound.

Chemical Structure and Formula

The chemical structure and fundamental properties of this compound are summarized below.

Chemical Formula: C₂N₄O₆[1][2]

Molecular Weight: 176.04 g/mol [1]

IUPAC Name: 2,2,2-trinitroacetonitrile[3]

CAS Registry Number: 630-72-8[1]

Canonical SMILES: C(#N)C(--INVALID-LINK--[O-])(--INVALID-LINK--[O-])--INVALID-LINK--[O-][3]

InChI Key: CPHSXUIZSJHWLU-UHFFFAOYSA-N[1][2]

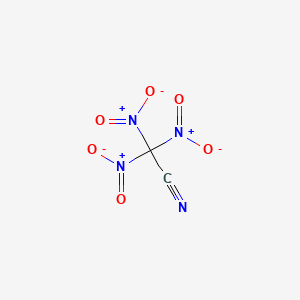

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the available physical and chemical properties of this compound is provided in the table below. It is important to note that detailed experimental data for this compound is limited in publicly accessible literature.

| Property | Value | Reference |

| Molecular Formula | C₂N₄O₆ | [1][2] |

| Molecular Weight | 176.04 g/mol | [1] |

| Density | 1.886 g/cm³ | [2] |

| Boiling Point | 152.6 °C at 760 mmHg | [2] |

| Flash Point | 46.1 °C | [2] |

| Enthalpy of Formation (solid) | 174 ± 1 kJ/mol | [1] |

| Enthalpy of Combustion (solid) | -961 ± 1 kJ/mol | [1] |

Synthesis

Disclaimer: The following experimental workflow is a generalized representation and has not been verified for the specific synthesis of this compound. The synthesis of highly energetic materials should only be attempted by trained professionals in a suitably equipped laboratory with all necessary safety precautions in place.

References

An In-Depth Technical Guide to 2,3,4,6-Tetra-O-methyl-D-glucose (CAS: 7506-68-5)

An important clarification regarding your request for information on CAS number 630-72-8 is necessary. The provided CAS number is authoritatively identified as Trinitroacetonitrile , a highly explosive and hazardous chemical.[1][2][3][4][5] The nature of this compound is inconsistent with the requested in-depth technical guide focused on signaling pathways and drug development.

It is highly probable that the intended compound of interest was 2,3,4,6-Tetra-O-methyl-D-glucose , which bears the CAS number 7506-68-5 .[][7][8][9][10] This methylated sugar is frequently utilized in carbohydrate chemistry and biomedical research, making it a suitable subject for the detailed guide you have outlined.[][7]

Therefore, this document will provide the requested in-depth technical guide for 2,3,4,6-Tetra-O-methyl-D-glucose (CAS 7506-68-5) .

This guide provides a comprehensive overview of the chemical and physical properties, relevant experimental protocols, and applications of 2,3,4,6-Tetra-O-methyl-D-glucose, a key derivative in carbohydrate research.

Chemical and Physical Properties

2,3,4,6-Tetra-O-methyl-D-glucose is a methylated derivative of D-glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are replaced by methoxy groups.[7] This modification increases its lipophilicity and alters its solubility compared to the parent glucose molecule.[7] It is typically a white to off-white crystalline solid, soluble in organic solvents like methanol and ethanol, and less soluble in water.[7]

Table 1: Physical and Chemical Properties of 2,3,4,6-Tetra-O-methyl-D-glucose

| Property | Value | Reference(s) |

| CAS Number | 7506-68-5 | [9] |

| Molecular Formula | C₁₀H₂₀O₆ | [][11] |

| Molecular Weight | 236.26 g/mol | [][9] |

| Melting Point | 87.00 °C | [9] |

| Boiling Point | 324.40 °C | [9] |

| Density | 1.14 g/cm³ | [8] |

| Flash Point | 150 °C | [8] |

| Appearance | White to off-white crystalline solid | [7] |

| Solubility | Soluble in organic solvents (methanol, ethanol), less soluble in water. | [7] |

| Refractive Index | 1.4445 (for α,β mixture at 20°C) | [12] |

| Specific Rotation [α]D | +81.3° (c=variable, water, 20°C) | [12] |

Spectroscopic Data

While a comprehensive collection of spectral data is not available in the initial search, typical spectral properties can be inferred from the structure and are crucial for its identification and characterization in a laboratory setting.

Table 2: Expected Spectroscopic Data for 2,3,4,6-Tetra-O-methyl-D-glucose

| Spectrum Type | Expected Features |

| ¹H NMR | Signals corresponding to the anomeric proton (C1-H), protons on the glucose ring, and the methyl protons of the four methoxy groups. |

| ¹³C NMR | Signals for the ten carbon atoms, including the anomeric carbon, the four ring carbons, the C6 carbon, and the four methoxy carbons. |

| IR Spectroscopy | Absence of a broad O-H stretching band (around 3300 cm⁻¹). Presence of C-H stretching bands (around 2800-3000 cm⁻¹), C-O stretching bands (around 1000-1300 cm⁻¹), and potentially a small, sharp O-H stretch if any residual hydroxyl group is present at the anomeric position. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (236.26 g/mol ) and characteristic fragmentation patterns. |

Experimental Protocols

A common method for the synthesis of 2,3,4,6-Tetra-O-methyl-D-glucose involves the methylation of glucose. The following protocol is based on a procedure from Organic Syntheses.[12]

Materials:

-

Anhydrous glucose

-

Methyl sulfate (Caution: Highly toxic)

-

40% Sodium hydroxide solution

-

Carbon tetrachloride

-

Chloroform

-

2 N Hydrochloric acid

-

Petroleum ether (30-60°C)

-

Anhydrous ether

-

Norit (activated carbon)

-

Anhydrous sodium sulfate

Equipment:

-

2-liter distilling flask

-

4-liter water bath

-

Mechanical stirrer

-

Dropping funnel with a reservoir

-

Water condenser

-

Suction flask

Procedure:

-

In a 2-liter distilling flask, dissolve 25 g of anhydrous glucose in 15 ml of water with stirring in a water bath heated to 55°C.[12]

-

Rapidly add a mixture of 90 ml of methyl sulfate and 125 ml of carbon tetrachloride to the flask.[12]

-

From a reservoir, add 400 ml of 40% sodium hydroxide solution dropwise. Initially at a rate of 1 drop every 2 seconds for 5 minutes, then 1 drop per second for 5 minutes, and finally 3 drops per second until the distillation of carbon tetrachloride slows.[12]

-

Add the remaining sodium hydroxide solution as quickly as possible and increase the bath temperature to 70-75°C.[12]

-

Add 160 ml of methyl sulfate at a rate of 3-4 drops per second.[12]

-

After the addition is complete, boil the mixture for 30 minutes with continued stirring.[12]

-

Cool the flask, dilute with water to dissolve the sodium sulfate, and extract four times with 150 ml portions of chloroform.[12]

-

Combine the chloroform extracts and distill off the chloroform with 400 ml of 2 N hydrochloric acid.[12]

-

Dry the resulting syrup over sodium sulfate, decolorize with Norit, and filter.[12]

-

Remove the remaining chloroform and treat the syrup with 40-50 ml of petroleum ether to induce crystallization.[12]

-

Cool the mixture in an ice bath, filter the crystals, wash with cold petroleum ether, and dry under reduced pressure.[12]

-

The product can be further purified by recrystallization from petroleum ether containing 0.5% anhydrous ether.[12]

Workflow Diagram for Synthesis:

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 630-72-8 | Benchchem [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Cas 23002-23-5,dinitroacetonitrile | lookchem [lookchem.com]

- 5. Detailinfo ICAO, BAM no. 9346 (DGG-Info) [dgg.bam.de]

- 7. CAS 7506-68-5: 2,3,4,6-tetra-O-methyl-D-glucose [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. 2,3,4,6-Tetra-O-methyl-D-glucose | 7506-68-5 | MT29003 [biosynth.com]

- 10. Page loading... [wap.guidechem.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

synthesis and discovery of Trinitroacetonitrile

An in-depth technical guide on the , prepared for researchers, scientists, and drug development professionals.

Executive Summary

Trinitroacetonitrile (C(NO₂)₃CN) is a highly energetic and reactive organic compound belonging to the class of polynitroaliphatic compounds. First synthesized in the mid-20th century, it is a colorless, crystalline solid with camphor-like properties, notable for its thermal instability and explosive nature. Its discovery was a significant advancement in the field of energetic materials, stemming from research into the nitration of organic compounds. This guide provides a comprehensive overview of the discovery, synthesis, and key properties of this compound, including detailed experimental protocols derived from foundational literature, tabulated physicochemical data, and workflow diagrams to illustrate the synthetic pathway.

Discovery and Historical Context

The discovery of this compound is rooted in the broader exploration of highly nitrated organic compounds following World War II. While a definitive first synthesis is not singularly documented, its preparation is often discussed in the context of the chemistry of tetranitromethane and other polynitroalkanes. Key contributions to the understanding and synthesis of related compounds were made by researchers exploring nitration reactions on small organic molecules. One of the earliest described methods for producing this compound involves the reaction of tetranitromethane with potassium cyanide. This reaction provided a pathway to introduce a cyano group while retaining the trinitromethyl moiety, a common structural feature in many energetic materials.

Physicochemical and Thermochemical Properties

This compound is characterized by its high density of nitro groups on a small carbon backbone, which imparts its energetic nature. The available quantitative data for this compound are summarized below for ease of reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₂N₄O₆ | |

| Molecular Weight | 176.0446 | g/mol |

| CAS Registry Number | 630-72-8 | |

| Appearance | Colorless, camphor-like crystalline solid | |

| Melting Point | 41.5 | °C |

| Boiling Point | 152.6 | °C at 760 mmHg |

| Density | 1.886 | g/cm³ |

| Detonation Temperature | 220 | °C |

Table 2: Thermochemical Data for this compound

| Property | Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°solid) | 174 ± 1 | kJ/mol |

| Standard Enthalpy of Combustion (ΔcH°solid) | -961 ± 1 | kJ/mol |

Data sourced from the NIST WebBook and other chemical databases.[1][2]

Synthesis of this compound

The primary synthesis of this compound is achieved through the reaction of tetranitromethane with a cyanide salt. The following protocol is a detailed methodology for this key experiment.

Experimental Protocol: Synthesis from Tetranitromethane and Potassium Cyanide

This protocol describes the preparation of this compound via the reaction of tetranitromethane with potassium cyanide in an aqueous solution.

Materials and Equipment:

-

Tetranitromethane (C(NO₂)₄)

-

Potassium cyanide (KCN)

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A solution of potassium cyanide (0.1 mol) in 100 mL of distilled water is prepared in a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: The flask is placed in an ice-water bath, and the solution is cooled to 0-5 °C with continuous stirring.

-

Addition of Tetranitromethane: Tetranitromethane (0.1 mol) is added dropwise to the cold, stirred potassium cyanide solution over a period of approximately 30 minutes. The temperature of the reaction mixture must be maintained below 10 °C throughout the addition.

-

Reaction: After the addition is complete, the mixture is stirred for an additional 2 hours while maintaining the temperature at 0-5 °C. The solution will typically turn a yellowish color.

-

Extraction: The reaction mixture is transferred to a separatory funnel, and the product is extracted with three 50 mL portions of diethyl ether.

-

Washing and Drying: The combined ether extracts are washed with two 50 mL portions of cold distilled water and then dried over anhydrous magnesium sulfate.

-

Isolation of Product: The drying agent is removed by filtration, and the diethyl ether is removed from the filtrate using a rotary evaporator under reduced pressure. The temperature of the water bath should be kept low to avoid decomposition of the product.

-

Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of ether and petroleum ether, to yield colorless crystals.

Safety Precautions:

-

This compound is a powerful explosive and should be handled with extreme caution in small quantities and behind appropriate safety shields.

-

Tetranitromethane is highly toxic and a strong oxidizing agent.

-

Potassium cyanide is extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction of cyanide salts with any acidic medium will produce highly toxic hydrogen cyanide gas. Ensure the reaction and workup conditions remain basic or neutral.

Logical and Experimental Workflow Visualization

The synthesis of this compound can be visualized as a straightforward workflow from starting materials to the final, purified product.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a highly reactive molecule due to the strong electron-withdrawing nature of the three nitro groups and the cyano group. This makes the central carbon atom highly electrophilic.

-

Hydrolysis: It is susceptible to hydrolysis, which can lead to the formation of trinitromethane (nitroform) and formate.

-

Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions.

-

Energetic Material: Its primary interest lies in its potential as an energetic material, either as a standalone explosive or as a precursor for the synthesis of other high-energy compounds. The high nitrogen and oxygen content contributes to a high energy density and a favorable oxygen balance.

Due to its instability and sensitivity, its practical applications as a standalone energetic material are limited. However, it remains a compound of significant interest for research into the fundamental properties of energetic materials and for the synthesis of more complex, potentially more stable, high-energy-density molecules. Its study is generally confined to specialized research laboratories with the appropriate facilities to handle such hazardous materials safely.

References

Theoretical Analysis of Trinitroacetonitrile: A Computational Chemistry Perspective

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of the trinitroacetonitrile molecule (C(NO₂)₃CN). While detailed theoretical studies specifically focused on this compound are not abundant in publicly accessible literature, this document outlines the established computational methodologies used for analogous high-energy materials. It serves as a roadmap for researchers seeking to investigate the molecular properties, stability, and decomposition mechanisms of this energetic compound.

Molecular and Physicochemical Properties

This compound is a highly nitrated organic compound.[1] Its fundamental properties, derived from available data, are summarized below. These values form the basis for initial computational models.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂N₄O₆ | [1][2] |

| Molecular Weight | 176.0446 g/mol | [1] |

| CAS Number | 630-72-8 | [1] |

| IUPAC Name | 2,2,2-trinitroacetonitrile | [2] |

| Density | 1.886 g/cm³ | [2] |

| Boiling Point | 152.6 °C at 760 mmHg | [2] |

| Flash Point | 46.1 °C |[2] |

Thermochemical Data

Thermochemical properties are critical for understanding the energy content and stability of this compound. The following experimental data are available and can be used to benchmark theoretical calculations.

Table 2: Condensed Phase Thermochemistry of this compound

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°solid) | 174 ± 1 kJ/mol | Combustion Calorimetry | Lebedeva, Ryadnenko, et al., 1968[1] |

| Enthalpy of Combustion (ΔcH°solid) | -961 ± 1 kJ/mol | Combustion Calorimetry | Lebedeva, Ryadnenko, et al., 1968[1] |

Proposed Computational Study Protocol

To conduct a thorough theoretical investigation of this compound, a multi-step computational protocol is recommended. This approach is standard in the field of energetic materials simulation.[3]

Geometry Optimization and Vibrational Analysis

The first step involves determining the stable three-dimensional structure of the molecule.

-

Method: Density Functional Theory (DFT) is a common and effective method. A functional such as B3LYP or ωB97XD is recommended, paired with a suitable basis set like 6-311++G(d,p) to accurately account for electron correlation and dispersion forces.[3][4]

-

Procedure:

-

Construct an initial guess of the this compound structure.

-

Perform a geometry optimization calculation to find the lowest energy conformation (the most stable structure).

-

Once the geometry is optimized, perform a frequency calculation at the same level of theory.

-

-

Verification: The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra if available.

Electronic Structure Analysis

Understanding the electronic properties is key to assessing the molecule's reactivity and sensitivity.

-

Method: Using the optimized geometry from the previous step, perform a single-point energy calculation.

-

Properties to Analyze:

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution and identifies electrophilic and nucleophilic sites, which can indicate sensitivity to initiation.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, bond types, and intramolecular interactions, such as hydrogen bonding, which can influence stability.[5]

-

Thermochemical and Performance Calculations

The energy of formation and detonation properties can be predicted computationally.

-

Method: Isodesmic reactions are a reliable method for calculating the enthalpy of formation. This involves constructing a balanced reaction where the types of chemical bonds are conserved, minimizing error in the calculation.

-

Detonation Properties: Empirical formulas, such as the Kamlet-Jacobs equations, can be used with the calculated density and enthalpy of formation to estimate detonation velocity (D) and pressure (P).

Decomposition Pathway Analysis

Identifying the initial steps of thermal decomposition is crucial for understanding the stability and safety of the molecule.

-

Method: This involves searching for transition states (TS) for bond-breaking events. The C-NO₂ bond is often the weakest link in nitrated energetic materials.

-

Procedure:

-

Identify potential initial decomposition steps (e.g., C-NO₂ bond homolysis).

-

Perform a transition state search for each proposed step.

-

Verify the transition state by frequency analysis (it should have exactly one imaginary frequency corresponding to the reaction coordinate).

-

Calculate the activation energy barrier for the decomposition, which is the energy difference between the transition state and the reactant. A lower barrier indicates lower thermal stability.

-

Visualization of Computational Workflow

The logical flow of a comprehensive theoretical study on this compound can be visualized as follows.

Caption: Workflow for the theoretical investigation of this compound.

This structured approach allows for a systematic and thorough characterization of the this compound molecule, providing valuable insights into its stability, performance, and potential applications for researchers in relevant fields.

References

spectroscopic data of Trinitroacetonitrile (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Trinitroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₂N₄O₆) is a highly energetic compound of significant interest within the fields of materials science and defense. A thorough understanding of its molecular structure and properties is paramount for its safe handling, characterization, and potential application. Spectroscopic analysis provides a fundamental means of elucidating the structural features and purity of such materials. However, comprehensive spectroscopic data for this compound is not widely available in public databases. This guide, therefore, presents a summary of available information and provides context through data from structurally related compounds.

Molecular and Physical Properties

This compound is a solid organic compound with the following key identifiers:

| Property | Value |

| Molecular Formula | C₂N₄O₆ |

| Molecular Weight | 176.04 g/mol |

| CAS Number | 630-72-8 |

Spectroscopic Data

Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is scarce in publicly accessible literature and databases. A key reference concerning the thermochemical properties of this compound is a 1968 paper by Lebedeva, Ryadnenko, and Kuznetsova, which focuses on its heat of combustion and formation. While this paper confirms the synthesis of the compound, it does not provide detailed spectroscopic characterization data.

In the absence of direct data, analysis of related compounds can provide valuable insights into the expected spectroscopic features of this compound.

**Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)

-

¹³C NMR: Due to the molecule's structure, two distinct carbon signals are expected.

-

One signal corresponding to the nitrile carbon (-C≡N). Its chemical shift would be significantly influenced by the adjacent electron-withdrawing trinitromethyl group, likely placing it further downfield than in simpler nitriles.

-

A second signal for the quaternary carbon of the trinitromethyl group [-C(NO₂)₃]. This carbon is bonded to three highly electronegative nitro groups, which would also cause a substantial downfield shift.

-

-

¹⁴N NMR or ¹⁵N NMR: Signals for the nitrogen atoms in the three nitro groups (-NO₂) and the nitrile group (-C≡N) would be expected. The chemical shifts would be indicative of the different electronic environments of these nitrogen nuclei.

Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the vibrational modes of its functional groups.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| Nitrile (-C≡N) | 2240 - 2260 | Stretching |

| Nitro (-NO₂) | 1550 - 1650 (asymmetric) | Stretching |

| 1300 - 1380 (symmetric) | Stretching | |

| C-N | 1000 - 1250 | Stretching |

| C-C | ~900 | Stretching |

The presence of multiple strong electron-withdrawing nitro groups would likely shift the nitrile stretching frequency to a higher wavenumber compared to acetonitrile.

Mass Spectrometry (MS) (Anticipated)

The mass spectrum of this compound would be expected to show the molecular ion peak (M⁺) at m/z 176. Fragmentation patterns would likely involve the loss of nitro groups (NO₂), nitrogen oxides (NO, N₂O), and the nitrile group (CN). Analysis of the isotopic pattern would confirm the elemental composition.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not detailed in the available literature, standard methodologies for the analysis of energetic materials would be employed.

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small, precise amount of purified this compound would be dissolved in a suitable deuterated solvent (e.g., acetone-d₆, acetonitrile-d₃). The choice of solvent is critical to avoid interference with the analyte signals.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire ¹³C and nitrogen (¹⁴N or ¹⁵N) spectra.

-

Data Acquisition: Standard pulse sequences would be used. For ¹³C NMR, proton decoupling would be applied to simplify the spectrum. For nitrogen NMR, appropriate parameters would be selected based on the nucleus being observed.

-

Data Processing: The raw data (Free Induction Decay) would be Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts would be referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a common and safe method for energetic materials. A small amount of the purified solid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory would be used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. Then, the sample spectrum is acquired. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: The method of sample introduction would depend on the ionization technique. For Electron Ionization (EI) or Chemical Ionization (CI), the sample could be introduced via a direct insertion probe, which allows for the analysis of solids with low volatility.

-

Instrumentation: A mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-of-flight) would be used.

-

Ionization: EI would be a common choice for initial analysis to generate a fragmentation pattern. Softer ionization techniques like CI or electrospray ionization (ESI) might be used to enhance the observation of the molecular ion.

-

Data Acquisition: The mass spectrum would be recorded over an appropriate m/z range. High-resolution mass spectrometry could be used to determine the exact mass and elemental composition of the ions.

Conclusion

While direct, experimentally verified spectroscopic data for this compound remains elusive in the public domain, this guide provides a framework for understanding its anticipated spectral characteristics based on its chemical structure and by analogy to related compounds. The detailed experimental protocols outlined provide a standard approach for researchers to obtain and confirm the NMR, IR, and mass spectra of this energetic material. Such data is critical for the unambiguous identification and characterization of this compound in research and development settings.

Computational Chemistry of Trinitromethyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trinitromethyl (C(NO₂)₃) functional group is a cornerstone in the field of energetic materials due to its significant contribution to molecular density and oxygen balance. This guide provides a comprehensive technical overview of the computational chemistry of trinitromethyl compounds, detailing their synthesis, thermochemical properties, and decomposition mechanisms. It also explores the toxicological aspects of related nitroaromatic compounds, offering insights for drug development professionals. This document summarizes key quantitative data, outlines detailed experimental and computational protocols, and provides visual representations of relevant workflows and reaction pathways.

Introduction

Trinitromethyl compounds are a class of molecules characterized by the presence of one or more C(NO₂)₃ groups. This functional group imparts a high density and a large positive heat of formation, making these compounds powerful energetic materials.[1] Computational chemistry plays a pivotal role in the design and analysis of novel trinitromethyl derivatives, enabling the prediction of their performance and safety characteristics prior to synthesis.[2] Density Functional Theory (DFT) and molecular dynamics (MD) simulations are the primary computational tools employed to investigate the electronic structure, thermochemistry, and decomposition pathways of these energetic materials.[3][4]

While the primary application of trinitromethyl compounds lies in the field of explosives and propellants, the broader class of nitroaromatic compounds has been the subject of toxicological studies.[5][6][7] Understanding the potential biological activities and toxicities of these compounds is crucial for ensuring safe handling and for exploring any potential pharmaceutical applications or contraindications.[8][9]

Synthesis of Trinitromethyl Compounds

The synthesis of trinitromethyl compounds typically involves the nitration of a suitable precursor.[10][11] A common method is the destructive nitration of compounds containing an activated methylene group adjacent to a carbonyl or other electron-withdrawing group.[11]

Experimental Protocol: Synthesis of 5-Nitro-3-trinitromethyl-1H-[5][6][8]triazole

A representative protocol for the synthesis of a trinitromethyl compound, 5-nitro-3-trinitromethyl-1H-[5][6][8]triazole, is as follows[10]:

-

Preparation of the Nitrating Mixture: A mixture of 98% sulfuric acid (12 mL) and 100% nitric acid (10 mL) is prepared in a flask and cooled to 0 °C in an ice bath.

-

Addition of Precursor: (5-nitro-1H-[5][6][8]triazol-3yl)-acetic acid (15 mmol) is slowly added to the cold nitrating mixture.

-

Reaction: The solution is stirred for 15 hours at room temperature.

-

Workup: The reaction mixture is then poured into approximately 30 g of ice and extracted with dichloromethane (3 x 15 mL).

-

Purification: The combined organic layers are dried over magnesium sulfate (MgSO₄), and the solvent is evaporated to yield the final product.

Caution: This reaction should be carried out in a fume hood with appropriate personal protective equipment, as the product is toxic and potentially explosive.[12]

Computational Analysis

Computational methods are indispensable for predicting the properties and understanding the behavior of trinitromethyl compounds. DFT calculations are used to determine molecular structures, heats of formation, and bond dissociation energies, while molecular dynamics simulations provide insights into thermal decomposition mechanisms.[3][4]

Experimental Protocol: DFT Calculations of Energetic Properties

A general protocol for DFT calculations on trinitromethyl compounds to determine their energetic properties is as follows:

-

Geometry Optimization: The molecular geometry of the trinitromethyl compound is optimized using a DFT functional, such as B3LYP, with a suitable basis set, for example, 6-31G**.[2]

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).[12]

-

Thermochemical Calculations: The heats of formation are calculated using isodesmic reactions. This method involves designing a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps to reduce errors in the DFT calculations.[13][14][15] The solid-phase enthalpy of formation can be derived from the gas-phase enthalpy of formation and the sublimation enthalpy.[15]

-

Detonation Performance Prediction: The calculated density and solid-phase heat of formation are used in empirical equations, such as the Kamlet-Jacobs equations, or software like EXPLO5 to predict detonation velocity and pressure.[16][17][18]

-

Bond Dissociation Energy (BDE) Analysis: The BDE of the weakest bonds in the molecule is calculated to predict the initial steps of thermal decomposition. The C-NO₂ bond in the trinitromethyl group is often the weakest bond.[1][19]

Experimental Protocol: Molecular Dynamics Simulations of Thermal Decomposition

Reactive molecular dynamics (MD) simulations are employed to model the thermal decomposition of trinitromethyl compounds at the atomic level. A typical protocol involves:

-

Force Field Selection: A reactive force field, such as ReaxFF, is chosen, which is capable of describing bond breaking and formation.[4][20]

-

System Setup: A simulation box containing a number of molecules of the trinitromethyl compound is constructed with periodic boundary conditions.

-

Equilibration: The system is equilibrated at a desired temperature and pressure using a suitable thermostat and barostat (e.g., Nosé-Hoover).

-

Production Run: The simulation is run for a sufficient length of time to observe the decomposition process. The trajectories of all atoms are saved for analysis.

-

Analysis: The simulation trajectories are analyzed to identify the initial decomposition steps, intermediate species, and final products. This provides insights into the reaction mechanism and kinetics of thermal decomposition.[4][21]

Quantitative Data

The following tables summarize key quantitative data for a selection of trinitromethyl compounds from the literature.

Table 1: Calculated Heats of Formation (HOF) of Trinitromethyl Compounds

| Compound | Method | Gas-Phase HOF (kJ/mol) | Solid-Phase HOF (kJ/mol) |

| Trinitromethane | G4 | -9.02 | - |

| Trinitromethane | CBS-QB3 | -12.66 | - |

| 1,1,1-Trinitroethane | G4 | -69.85 | - |

| 1,1,1-Trinitroethane | CBS-QB3 | -67.77 | - |

| 5-Nitro-3-(trinitromethyl)-1H-1,2,4-triazole | B3LYP/6-311G(d,p) | 240-274 | - |

| 3,5-Bis(trinitromethyl)-1,2,4-oxadiazole | B3LYP/6-311G(d,p) | 210-227 | - |

| 4,4′-(5-trinitromethyl-1,2,4-oxadiazole)-3,3′-azo-furazan | - | - | 984.8 |

| 5,5′-bis(trinitromethyl)-3,3′-azo-1,2,4-oxadiazole | - | - | 461.4 |

| 5,5′-bis(trinitromethyl)-3,3′bi(1,2,4-oxadiazole) | - | - | 61.9 |

Data sourced from[11][15][22].

Table 2: Detonation Properties of Trinitromethyl Compounds

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| 4,5-dinitro-3-(trinitromethyl)-1H-pyrazol-1-amine | - | 9230 | 39.69 |

| 3,4,5-tris(trinitromethyl)1H-pyrazol-1-amine | - | 9170 | 40.67 |

| 4,4′-(5-trinitromethyl-1,2,4-oxadiazole)-3,3′-azo-furazan | 1.897 | 9351 | 37.46 |

| N-(trinitromethyl)-substituted polynitro-pyrazole (13) | - | 9030 | 35.6 |

| 5,5'-bis(trinitromethyl)-3,3'-bi-1H-1,2,4-triazole hydroxylammonium salt (8) | 1.97 | 9468 | - |

| 5-diazonium-3-trinitromethyl-1,2,4-triazolate (14) | 1.893 | 9317 | - |

| Compound 11 (trinitromethyl substituted) | 1.93 | 9411 | - |

Data sourced from[11][16][23][24][25].

Table 3: Thermal Decomposition Temperatures and Sensitivities of Trinitromethyl Compounds

| Compound | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |

| 4,4′-(5-trinitromethyl-1,2,4-oxadiazole)-3,3′-azo-furazan | 115.9 | 3 | 40 |

| 5,5′-bis(trinitromethyl)-3,3′-azo-1,2,4-oxadiazole | 125 | - | - |

| 5,5′-bis(trinitromethyl)-3,3′bi(1,2,4-oxadiazole) | 124 | - | - |

| N-trinitromethyl-substituted polynitro-pyrazoles (10-14) | 128-145 | 3-12 | 50-240 |

| 5,5'-bis(trinitromethyl)-3,3'-bi-1H-1,2,4-triazole (5) | - | 22.5 | 252 |

Data sourced from[11][23][26].

Toxicology and Relevance to Drug Development

While trinitromethyl compounds themselves are not typically considered for pharmaceutical applications due to their energetic nature, the broader class of nitroaromatic compounds has been studied for its biological activity and toxicity.[5][6][7] Many nitroaromatic compounds are known to be toxic, with some exhibiting mutagenic and carcinogenic effects.[5][27] The toxicity of these compounds is often related to their electrophilic nature and their ability to undergo metabolic reduction to form reactive intermediates.[7]

For drug development professionals, understanding the potential toxicity of nitro-containing compounds is critical. Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure.[5][8][28] These models can be used in the early stages of drug discovery to screen out potentially toxic candidates. For nitroaromatic compounds, descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) have been shown to correlate with toxicity.[6][7]

The insights gained from the computational toxicology of nitroaromatic compounds can inform the design of safer molecules. For instance, modifications to the molecular structure that decrease the electrophilicity of the nitro group or alter its metabolic fate could potentially reduce toxicity. While no specific signaling pathways involving trinitromethyl compounds have been identified in the context of drug development, the general mechanisms of nitroaromatic toxicity, such as oxidative stress and DNA damage, are important considerations.

Conclusion

The computational chemistry of trinitromethyl compounds is a mature field that provides invaluable tools for the design and analysis of high-energy materials. DFT and MD simulations allow for the accurate prediction of key performance indicators and provide a detailed understanding of decomposition mechanisms. While the primary focus of research on these compounds has been on their energetic properties, the toxicological data available for the broader class of nitroaromatic compounds offers important considerations for safety and handling, and provides a framework for the computational assessment of the biological activity of new nitro-containing molecules. Future research may further bridge the gap between the study of energetic materials and toxicology, leading to the development of safer and more effective compounds for a variety of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and exploration of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole and its derivatives as energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Dynamics Simulations of the Thermal Decomposition of RDX/HTPB Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Boosting the Energetic Performance of Trinitromethyl-1,2,4-oxadiazole Moiety by Increasing Nitrogen-Oxygen in the Bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. First-principles calculations of solid-phase enthalpy of formation of energetic materials - ProQuest [proquest.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. bibliotekanauki.pl [bibliotekanauki.pl]

- 17. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 18. Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enthalpy of Formation of the Energetic Materials Possessing Dinitromethyl and Trinitromethyl Functional Groups: Combined Quantum Chemical Composite and Isodesmic Reaction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of C2N4O6 and C2N6O12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of two nitrogen-rich compounds: Trinitroacetonitrile (C2N4O6) and Hexanitroethane (C2N6O12). Due to the commonality of the "C2" core and high nitrogen and oxygen content, these compounds are of significant interest in the field of energetic materials. This document summarizes their key characteristics, experimental protocols for their synthesis, and visual representations of their chemical pathways.

Compound Overview

The molecular formula C2N4O6 corresponds to This compound , a highly nitrated nitrile. It is a colorless, crystalline solid with a camphor-like odor.[1]

It is important to distinguish C2N4O6 from a related, but distinct, energetic compound, Hexanitroethane (HNE) , which has the molecular formula C2N6O12.[2][3] HNE is a powerful oxidizer and has been investigated for use in pyrotechnic compositions and propellants.[2][3]

Physical Properties

The physical properties of this compound and Hexanitroethane are summarized in the tables below for easy comparison.

Table 1: Physical Properties of this compound (C2N4O6)

| Property | Value |

| Molecular Formula | C2N4O6 |

| Molecular Weight | 176.04 g/mol |

| Appearance | Colorless, camphor-like, crystalline compound[1] |

| Melting Point | 41.5 °C[1] |

| Detonation Temperature | 220 °C[1] |

Table 2: Physical Properties of Hexanitroethane (C2N6O12)

| Property | Value |

| Molecular Formula | C2N6O12 |

| Molecular Weight | 300.0544 g/mol [2] |

| Appearance | Colorless crystalline solid[4] |

| Melting Point | 135 °C[2][3] |

| Density | 1.85 g/cm³ (measured)[4] |

| Vapor Pressure | 0.8 millibar at 30 °C[4] |

Chemical Properties and Reactions

This compound (C2N4O6)

This compound is a reactive compound that undergoes hydrolysis and has explosive properties.

-

Hydrolysis: It hydrolyzes in the presence of water or alcohol at ordinary temperatures to yield carbon dioxide and the ammonium salt of nitroform (trinitromethane).[1]

-

Thermal Decomposition: this compound detonates violently at 220 °C.[1] The pyrolysis of nitriles, in general, can produce hydrogen cyanide (HCN) and other nitrogen-containing compounds, with the specific products and mechanism being dependent on the molecular structure and conditions.[5][6]

Hexanitroethane (C2N6O12)

Hexanitroethane is a potent oxidizing agent and its thermal decomposition has been studied.

-

Oxidizing Properties: Due to its high oxygen content (+43%), it can be mixed with oxygen-deficient explosives, such as TNT and Tetryl, to create powerful explosive mixtures.[4]

-

Thermal Decomposition: The thermal decomposition of solid Hexanitroethane can be represented by the following reaction: C2(NO2)6 → 3NO2 + NO + N2O + 2CO2[2] In solution, the decomposition proceeds through the formation of tetranitroethylene.[2]

Experimental Protocols

Synthesis of this compound (C2N4O6)

Method Overview: Nitration of Cyanoacetic Acid [1]

This compound can be synthesized by the nitration of cyanoacetic acid using a solution of sulfur dioxide and concentrated nitric acid (98%+) in carbon tetrachloride. This method is reported to yield 73-77% of the product. The this compound can be stored as a solution in carbon tetrachloride for further use.[1]

Another mentioned route is the decomposition of this compound with water to produce the ammonium salt of nitroform.[1]

Synthesis of Hexanitroethane (C2N6O12)

The synthesis of Hexanitroethane can be achieved through the nitration of the dipotassium salt of tetranitroethane.[2]

Experimental Protocol: Synthesis of Hexanitroethane

This protocol is based on the method described by Wilhelm Will in 1914.[2]

Reaction: C2(NO2)4K2 + 4HNO3 → C2(NO2)6 + 2KNO3 + 2H2O[2]

Materials:

-

Dipotassium salt of tetranitroethane

-

Nitric acid

Procedure:

-

React the potassium salt of tetranitroethane with nitric acid.

-

A practicable method for industrial use starts with the oxidative ring-opening of furfural with bromine to produce mucobromic acid.

-

React mucobromic acid with potassium nitrite at just below room temperature to form the dipotassium salt of 2,3,3-trinitropropanal.

-

The final product is obtained by nitration with nitric acid and sulfuric acid at -60 °C.[2]

Spectroscopic Data

Detailed experimental spectroscopic data (IR, NMR, Mass Spectrometry) for this compound and Hexanitroethane are not widely available in the public domain. For structural elucidation and characterization, researchers would typically rely on a combination of these techniques.

-

Infrared (IR) Spectroscopy: Would be used to identify functional groups. For these compounds, characteristic peaks for C-NO2 and C≡N stretching would be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR would provide information on the carbon framework. Due to the symmetry in Hexanitroethane, a single 13C signal would be anticipated. For this compound, two distinct carbon signals would be expected.

-

Mass Spectrometry (MS): Would be used to determine the molecular weight and fragmentation patterns, providing further structural confirmation.

Visualizations of Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis and decomposition pathways described in this guide.

References

- 1. Sciencemadness Discussion Board - Preparation of trinitromethane - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Hexanitroethane - Wikipedia [en.wikipedia.org]

- 3. Hexanitroethane [chemeurope.com]

- 4. Sciencemadness Discussion Board - Hexanitroethane - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. info.ornl.gov [info.ornl.gov]

- 6. Pyrolysis and Combustion of Acetonitrile (CH{sub 3}CN) (Technical Report) | OSTI.GOV [osti.gov]

In-Depth Technical Guide to Polynitroacetonitriles: History, Background, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polynitroacetonitriles are a class of highly energetic organic compounds characterized by the presence of multiple nitro groups (—NO₂) and a nitrile group (—C≡N) attached to a single carbon atom. This unique molecular architecture results in a high nitrogen and oxygen content, leading to significant energy release upon decomposition. Historically, these compounds have been of interest primarily as high-performance explosives and energetic materials. This guide provides a comprehensive overview of the history, synthesis, and known properties of key polynitroacetonitriles, with a focus on dinitroacetonitrile and trinitroacetonitrile. Due to their hazardous nature, the synthesis and handling of these materials require specialized equipment and stringent safety protocols.

Historical Background and Development

The exploration of polynitroaliphatic compounds dates back to the 19th century, with the synthesis of nitroform (trinitromethane) by L. Schischkoff in 1861. The first synthesis of a polynitroacetonitrile, specifically dinitroacetonitrile, was also reported by Schischkoff. However, it was the mid-20th century that saw a more systematic investigation into this class of compounds, driven by the search for novel high-energy materials.

A pivotal publication by Parker, Emmons, Pagano, Rolewicz, and McCallum in 1962 detailed two primary synthetic routes to dinitroacetonitrile, one of which involved the reduction of the even more highly nitrated this compound.[1] This work also described the isolation and characterization of various salts of dinitroacetonitrile and its halogenated derivatives.[1] The inherent instability and high reactivity of these compounds were noted, with the authors emphasizing the need for extreme caution and the use of safety shields for all manipulations.[1]

Core Compounds: Properties and Synthesis

This section details the available data on the two primary polynitroacetonitriles: dinitroacetonitrile and this compound.

Dinitroacetonitrile (C₂HN₃O₄)

Dinitroacetonitrile is a solid material that is typically isolated as its salts or as a tetrahydrate, as the covalent form is apparently nonexistent.[1] The dinitrocyanomethide ion is stabilized by resonance, contributing to the relative stability of its salts compared to trinitromethide salts.[1]

Physical and Chemical Properties of Dinitroacetonitrile

| Property | Value | Reference |

| Molecular Formula | C₂HN₃O₄ | [2] |

| Molecular Weight | 131.047 g/mol | [2] |

| Density | 1.62 g/cm³ | [2] |

| Boiling Point | 201.1 °C at 760 mmHg | [2] |

| Flash Point | 75.4 °C | [2] |

| Refractive Index | 1.486 | [2] |

| Vapor Pressure | 0.313 mmHg at 25 °C | [2] |

Thermal Stability of Dinitroacetonitrile Derivatives

A study on the energetic copper complex, --INVALID-LINK--₂, where DNANT is dinitroacetonitrile, provided insights into its thermal stability. The complex exhibits a multi-stage decomposition, with a significant exothermic decomposition process occurring between 200–275 °C.[3] The self-accelerating decomposition temperature for this complex was determined to be 217.9 °C, with a critical temperature of thermal explosion at 221.0 °C.[3]

Experimental Protocol: Synthesis of Potassium Dinitroacetonitrile

The following protocol is adapted from the historical literature and should be approached with extreme caution, utilizing appropriate safety measures for handling energetic materials.

Method 1: From this compound

A solution of potassium iodide in 95% ethanol is prepared. This compound is then added dropwise to this solution while maintaining a low temperature. The potassium salt of dinitroacetonitrile precipitates from the solution and can be collected by filtration.

Method 2: From Potassium Dinitromethane

Potassium dinitromethane is reacted with cyanogen bromide in an aqueous solution. The reaction mixture is stirred for several hours, and the resulting potassium dinitroacetonitrile is isolated.

It is imperative to consult the original literature for precise quantities, reaction conditions, and safety precautions before attempting any synthesis.

This compound (C₂N₄O₆)

This compound is a highly energetic compound and a precursor to dinitroacetonitrile. It is extremely sensitive and requires remote handling for quantities greater than 25 grams.[1]

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂N₄O₆ | [4] |

| Molecular Weight | 176.0446 g/mol | [4] |

| CAS Registry Number | 630-72-8 | [4] |

| Enthalpy of Formation (solid) | 174 ± 1 kJ/mol | [4] |

| Enthalpy of Combustion (solid) | -961 ± 1 kJ/mol | [4] |

Experimental Protocol: Synthesis of this compound

Disclaimer: The synthesis of this compound is extremely hazardous and should only be attempted by experienced professionals in a specialized laboratory equipped for handling highly explosive materials.

A historical synthesis involves the reaction of ketene with nitrogen pentoxide. Ketene gas is passed through a solution of nitrogen pentoxide in a suitable inert solvent at low temperatures. The this compound is then isolated from the reaction mixture.

Logical Relationships and Workflows

The synthesis and characterization of polynitroacetonitriles follow a logical progression, starting from precursor materials and culminating in the assessment of their properties.

Caption: A generalized workflow for the synthesis and characterization of polynitroacetonitriles.

The synthetic pathway for dinitroacetonitrile often involves its more energetic precursor, this compound.

References

The Trinitromethyl Group: A Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trinitromethyl group, -C(NO₂)₃, is a unique and highly energetic functional group that has garnered significant attention, primarily in the field of energetic materials. Its structure, featuring a central carbon atom bonded to three nitro groups, imparts a range of remarkable properties, including high density, a positive oxygen balance, and a substantial contribution to the enthalpy of formation of a molecule. While its application in explosives and propellants is well-documented, a comprehensive understanding of its broader chemical reactivity is essential for exploring its potential in other areas of science and technology, including materials science and potentially, with significant derivatization, in medicinal chemistry.

This technical guide provides an in-depth exploration of the reactivity of the trinitromethyl group, covering its synthesis, stability, and characteristic reactions. It aims to serve as a valuable resource for researchers and professionals seeking to understand and utilize the unique chemistry of this functional moiety.

Synthesis of Trinitromethyl Compounds

The introduction of a trinitromethyl group into a molecule typically involves the nitration of a suitable precursor. Several methods have been developed, with the choice of method depending on the starting material and the desired product.

From Dinitromethyl Precursors

A common and effective method is the nitration of a dinitromethyl group. This is often achieved using a mixture of nitric acid and sulfuric acid, or other powerful nitrating agents.

Caption: General scheme for the synthesis of trinitromethyl compounds via nitration of dinitromethyl precursors.

From Acetonyl or Ethyl Acetate Groups

Heterocyclic compounds containing acetonyl (-CH₂C(O)CH₃) or ethyl acetate (-CH₂C(O)OEt) groups can be nitrated to form the corresponding trinitromethyl derivatives.[1]

From Oximes

The reaction of carboxaldehyde oximes with dinitrogen tetroxide (N₂O₄) has been employed to synthesize trinitromethyl-substituted pyrazoles.[2]

Synthesis of Trinitromethane (Nitroform)

Trinitromethane, HC(NO₂)₃, also known as nitroform, is a key starting material and a fundamental trinitromethyl compound. It can be synthesized through various routes, including:

-

Hydrolysis of Tetranitromethane: Mild basic hydrolysis of tetranitromethane yields trinitromethane.[3]

-

Nitration of Acetylene: The reaction of acetylene with anhydrous nitric acid was a historical industrial method.[3]

-

From Isopropanol and Nitric Acid: A method involving the dropwise addition of isopropyl alcohol to hot, concentrated nitric acid has been described.[4]

Experimental Protocols

Detailed, step-by-step experimental procedures for handling and synthesizing trinitromethyl compounds are often specific to the target molecule and require careful attention to safety due to their potential energetic nature. Below are generalized protocols for key reactions.

General Protocol for Michael Addition of Trinitromethane

The Michael addition of the trinitromethanide anion to α,β-unsaturated carbonyl compounds is a useful carbon-carbon bond-forming reaction.[1]

Materials:

-

Trinitromethane (or a salt thereof)

-

α,β-Unsaturated ketone, ester, or nitrile

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., dichloromethane, ethanol)

-

Phase-transfer catalyst (e.g., tetrabutylammonium chloride) for biphasic reactions[5]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the α,β-unsaturated acceptor and trinitromethane in the chosen solvent.

-

If a biphasic system is used, add water and the phase-transfer catalyst.

-

Cool the mixture in an ice bath.

-

Slowly add the base to the reaction mixture while stirring vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Caption: Workflow for the Michael addition of trinitromethane.

General Protocol for the Synthesis of 2,2,2-Trinitroethanol (Henry Reaction)

The reaction of trinitromethane with formaldehyde, a Henry (nitroaldol) reaction, yields 2,2,2-trinitroethanol, a useful energetic plasticizer and synthetic intermediate.[6]

Materials:

-

Trinitromethane

-

Formaldehyde (or paraformaldehyde)

-

Base catalyst (e.g., potassium hydroxide in methanol)

-

Solvent (e.g., methanol)

Procedure:

-

Suspend paraformaldehyde in an excess of nitromethane.

-

Add a catalytic amount of a basic solution (e.g., methanolic KOH) dropwise with vigorous stirring.

-

The reaction is exothermic; maintain the temperature as specified in the detailed literature procedure.

-

After the reaction is complete, neutralize the catalyst with a weak acid.

-

Filter any precipitated salts.

-

Remove the excess nitromethane by distillation under reduced pressure.

-

The resulting crude 2-nitroethanol can be further purified by distillation or crystallization.

Caption: Workflow for the synthesis of 2,2,2-trinitroethanol.

Reactivity of the Trinitromethyl Group

The reactivity of the trinitromethyl group is dominated by the strong electron-withdrawing nature of the three nitro groups.

Acidity and Nucleophilicity of Trinitromethane

Trinitromethane is a remarkably strong carbon acid, with a pKa of approximately 0.17 in water.[3] This acidity is due to the extensive resonance stabilization of the resulting conjugate base, the trinitromethanide anion, C(NO₂)₃⁻. The negative charge is delocalized over the three nitro groups.

The trinitromethanide anion is an excellent nucleophile and can participate in a variety of reactions, including:

-

Michael Addition: As detailed above, it adds to α,β-unsaturated systems.[1]

-

Henry (Nitroaldol) Reaction: It reacts with aldehydes and ketones to form β-nitro alcohols.

-

Alkylation: The trinitromethanide anion can be alkylated, although O-alkylation can be a competing side reaction.[7]

Hydrolysis

While the trinitromethyl group itself is relatively stable to hydrolysis under neutral conditions, the synthesis of trinitromethane can involve the hydrolysis of tetranitromethane.[3] The hydrolysis of other trinitromethyl compounds would likely require harsh conditions and may lead to decomposition.

Decomposition

The thermal stability of trinitromethyl compounds is a critical consideration, especially in the context of energetic materials. Decomposition can be initiated by the cleavage of the C-NO₂ bond. The stability is highly dependent on the overall molecular structure, with incorporation into heterocyclic rings often enhancing thermal stability.[8]

Physical and Chemical Properties

The incorporation of a trinitromethyl group significantly influences the physical and chemical properties of a molecule.

| Property | Typical Value/Observation | Reference(s) |

| Density | High (often > 1.8 g/cm³) | [9][10] |

| Enthalpy of Formation | Highly positive | [3][9] |

| Oxygen Balance | Generally good, contributing to efficient combustion | [1][10] |

| Acidity (of HC(NO₂)₃) | pKa ≈ 0.17 | [3] |

Spectroscopic Characterization

The trinitromethyl group has distinct spectroscopic signatures that aid in the characterization of compounds containing this moiety.

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Reference(s) |

| Infrared (IR) Spectroscopy | Asymmetric NO₂ stretch | 1630–1580 cm⁻¹ | [6][11] |

| Symmetric NO₂ stretch | 1310–1280 cm⁻¹ | [11] | |

| ¹³C NMR Spectroscopy | C(NO₂)₃ carbon | 120–130 ppm | [6] |

| ¹⁵N NMR Spectroscopy | Nitro group nitrogens | -13 to -31 ppm (relative to CH₃NO₂) | [6] |

Safety Considerations

Extreme caution must be exercised when handling trinitromethyl compounds.

-

Explosive Hazard: Many trinitromethyl compounds are energetic materials and can be sensitive to heat, shock, and friction. Salts of trinitromethane can be particularly unstable.[3]

-

Toxicity: While specific toxicological data for many trinitromethyl compounds is lacking, nitroalkanes and related compounds are generally considered hazardous. Nitromethane is harmful if swallowed or inhaled and is a suspected carcinogen.[12] Standard safety protocols for handling toxic and potentially explosive materials must be strictly followed.

-

Handling: Work in a well-ventilated fume hood, wear appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves), and avoid the generation of dust or aerosols. Use non-sparking tools and ground equipment to prevent static discharge.[13]

-

Disposal: Hazardous waste containing trinitromethyl compounds must be disposed of according to institutional and regulatory guidelines. Do not mix with other waste streams unless explicitly permitted.[12][14]

Applications and Future Outlook

The primary application of the trinitromethyl group is in the field of energetic materials , where it is used to design high-performance explosives and propellants.[4][9] Its ability to increase density and oxygen balance makes it a valuable component in these formulations.

The potential applications of the trinitromethyl group in other areas are less explored. In materials science , its high nitrogen and oxygen content could be of interest for the development of gas-generating materials or high-temperature polymers, provided stability issues can be addressed.

In drug development , the trinitromethyl group is not a common pharmacophore. Its potential toxicity and instability are significant hurdles. However, the strong acidity of trinitromethane suggests that the trinitromethanide anion could be explored as a potential bioisostere for the carboxylic acid group .[15][16] This would require significant synthetic efforts to incorporate the group into drug-like scaffolds and to mitigate its inherent reactivity and potential toxicity. Further research is needed to validate this concept and to explore any potential biological activity of appropriately designed trinitromethyl-containing molecules.

Conclusion

The trinitromethyl group is a fascinating and powerful functional group with a rich chemistry dominated by its energetic nature. While its role in energetic materials is well-established, its potential in other scientific domains remains largely untapped. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher looking to harness its unique properties for new applications. Future research, particularly in the areas of stabilizing the group within complex organic molecules and evaluating its biological properties, may open up new avenues for this intriguing chemical entity.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Enthalpy of Formation of the Energetic Materials Possessing Dinitromethyl and Trinitromethyl Functional Groups: Combined Quantum Chemical Composite and Isodesmic Reaction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. US3306939A - Orthoesters of 2,2,2-trinitroethanol - Google Patents [patents.google.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. researchgate.net [researchgate.net]

- 9. Trinitromethyl Energetic Groups Enhance High Heats of Detonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. echemi.com [echemi.com]

- 14. ethz.ch [ethz.ch]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application